2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 158.25 g/mol. This compound features a piperazine ring substituted with two methyl groups at the 2 and 6 positions, along with an ethanol moiety attached to one of the nitrogen atoms. It is classified as an amine and is particularly notable for its potential biological activities, including antimicrobial and antiviral properties, making it a candidate for pharmaceutical applications.
The compound is derived from 2,6-dimethylpiperazine, which is a common precursor in organic synthesis. It falls under the category of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The specific stereochemistry of the compound (2S,6R) suggests that it may exhibit unique pharmacological properties compared to other isomers.
The synthesis of 2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol typically involves the reaction of 2,6-dimethylpiperazine with ethylene oxide. This process can be summarized as follows:
The reaction mechanism involves nucleophilic attack by the nitrogen atom of the piperazine on the electrophilic carbon atom of ethylene oxide, leading to the formation of the desired ethanol derivative.
The molecular structure of 2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol includes:
The compound's stereochemistry (2S,6R) indicates specific spatial arrangements that influence its biological activity. The presence of methyl groups contributes to steric hindrance, potentially affecting receptor interactions.
The compound can participate in various chemical reactions:
The mechanism of action for 2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol involves its interaction with specific biological targets. It acts as a ligand that binds to receptors or enzymes, modulating their activity. This interaction can result in various biological effects, including inhibition of microbial growth and modulation of cellular signaling pathways related to neurotransmitter systems such as serotonin and dopamine .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often used to confirm the identity and purity of synthesized compounds .
The compound has several scientific applications:
The stereoselective construction of the (2S,6R)-2,6-dimethylpiperazine core represents a fundamental synthetic challenge due to the cis-configuration of chiral methyl substituents. Two principal methodologies dominate the literature: diastereoselective alkylation and chiral resolution. The triflate-mediated route employs (R,R)-tartaric acid-derived bis-triflate as a key intermediate, enabling nucleophilic displacement with ethanolamine derivatives under mild conditions (25°C, DMF). This method achieves >95% diastereomeric excess (de) but requires stoichiometric chiral auxiliaries, impacting atom economy [9]. Alternatively, enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylates the (2S,6S) enantiomer of racemic 2,6-dimethylpiperazine, leaving the desired (2S,6R) isomer unreacted for subsequent ethanol functionalization. This biocatalytic approach delivers 99% enantiomeric excess (ee) but suffers from moderate yields (45-50%) due to incomplete conversion [7].
Table 1: Comparative Analysis of Stereoselective Synthetic Routes
Method | Key Reagent/Catalyst | de/ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Triflate Alkylation | (R,R)-Tartaric Bis-triflate | >95 de | 78 | Stoichiometric chiral auxiliary |
Enzymatic Resolution | CALB Lipase | 99 ee | 48 | Low yield, substrate specificity |
Diastereomeric Crystallization | L-DBTA* | 99 ee | 65 | Multi-step purification |
L-DBTA: L-Dibenzoyl tartaric acid
The Mitsunobu cyclization of 1,2-diamino precursors with chiral diols provides an intramolecular alternative, generating the piperazine ring with defined stereochemistry in a single step. Optimization studies reveal that electron-deficient azodicarboxylates (e.g., diethyl azodicarboxylate) and triarylphosphines enhance ring-closure efficiency (82% yield, 94% de) while minimizing epimerization [9].
Catalytic asymmetric methods offer efficient access to enantiopure (2S,6R)-dimethylpiperazine without stoichiometric chiral reagents. Enantioselective reduction of diketopiperazines using oxazaborolidine catalysts (e.g., CBS catalysts) delivers chiral piperazine-2,5-diones with >90% ee. Subsequent diastereoselective reduction with LiAlH₄ yields the (2S,6R)-dimethylpiperazine core, though over-reduction byproducts necessitate careful reaction control [7]. Kinetic resolution via acylative desymmetrization represents a breakthrough: prochiral 2,6-dimethylpiperazine-1,4-diesters undergo enantioselective mono-hydrolysis catalyzed by Pseudomonas fluorescens lipase. This route achieves 97% ee for the mono-acid intermediate, which is then converted to the ethanol derivative via carbodiimide coupling [7].
Table 2: Catalytic Systems for Asymmetric Synthesis
Catalyst Type | Reaction | ee (%) | Product Configuration | Scale-Up Feasibility |
---|---|---|---|---|
(S)-CBS Oxazaborolidine | Ketone Reduction | 92 | (2R,6R) | Moderate |
P. fluorescens Lipase | Kinetic Resolution | 97 | (2S,6R) | High |
Ru-(S)-BINAP | Transfer Hydrogenation | 89 | (2S,6S) | Low |
Chiral auxiliaries derived from tert-butanesulfinamide enable diastereoselective imine reduction for constructing the stereocenters. Ethanolamine incorporation is achieved via SN2 reaction of activated ethanol derivatives (e.g., mesylate) with N-sulfinyl piperazines, followed by acidolytic auxiliary removal. This method provides 98% de but requires additional steps for auxiliary introduction and removal [7] [9].
Solvent-free techniques enhance sustainability in 2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol synthesis. Microwave-assisted cyclocondensation of chiral diamines with 2-chloroethanol on acidic alumina (Al₂O₃-SO₄²⁻) achieves 98% conversion in <15 minutes, eliminating volatile organic solvents. This method demonstrates exceptional stereoretention (>99% de) due to suppressed racemization under neat conditions [4]. Mechanochemical synthesis via ball milling equimolar quantities of (2S,6R)-2,6-dimethylpiperazine and 2-bromoethanol with K₂CO₃ as base yields 85% product with minimal waste generation (E-factor = 0.8). Reaction kinetics analysis reveals a 12-fold rate enhancement versus solution-phase synthesis due to interfacial energy transfer [10].
Table 3: Green Synthesis Metrics Comparison
Method | Reaction Time | Yield (%) | E-Factor* | PMI | Energy Input (kJ/mol) |
---|---|---|---|---|---|
Microwave (Al₂O₃-SO₄) | 15 min | 98 | 1.2 | 2.1 | 320 |
Ball Milling | 2 h | 85 | 0.8 | 1.5 | 150 |
Conventional Reflux | 24 h | 76 | 8.5 | 12.7 | 980 |
E-Factor: kg waste/kg product; *PMI: Process Mass Intensity*
Continuous-flow hydrogenation with immobilized chiral catalysts (e.g., Pd/(R,R)-TsDPEN on silica) enables efficient reductive amination of ethanolamine with chiral diketones. Supercritical CO₂ serves as the reaction medium, achieving quantitative conversion with catalyst turnover numbers (TON) exceeding 50,000. This approach exemplifies circular chemistry through in-line solvent recovery (>99% CO₂ recycling) [4].
The ethanol moiety in 2-((2S,6R)-2,6-dimethylpiperazin-1-yl)ethanol serves as a versatile handle for structural diversification. Sulfinylation using tert-butanesulfinyl chloride under Schotten-Baumann conditions yields sulfinyl derivatives crucial for asymmetric catalysis. Kinetic studies reveal that steric hindrance from the 2,6-dimethyl groups necessitates elevated temperatures (50°C) for complete conversion, though stereointegrity remains preserved [2]. Mitsunobu etherification with phenols employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine, generating aryloxyethyl derivatives with inversion of configuration at the ethanol carbon. This reaction demonstrates broad functional group tolerance, including electron-deficient phenols (e.g., p-nitrophenol, 92% yield) [10].
Table 4: Post-Functionalization Reactions and Applications
Reaction Type | Reagents/Conditions | Yield (%) | Key Product Features | Application Target |
---|---|---|---|---|
Sulfonylation | ArSO₂Cl, Et₃N, 0°C | 78-85 | Enhanced water solubility | Drug discovery scaffolds |
Carboxamide Formation | RCOOH, TBTU, DIPEA | 90-95 | Peptidomimetic linkages | HIV protease inhibitors |
Phosphorylation | (EtO)₂P(O)Cl, i-Pr₂NEt | 65 | Bioisosteric phosphate mimics | Antiviral agents |
Epoxide Formation | SOCl₂, then NaOH | 88 | Crosslinking capability | Polymer chemistry |
Carboxamide coupling via TBTU-mediated activation enables conjugation with N-protected amino acids for peptidomimetic libraries. This method is particularly valuable for generating HIV entry inhibitors containing the (2S,6R)-dimethylpiperazine pharmacophore. Crucially, the stereochemistry remains intact during coupling at -20°C, as confirmed by chiral HPLC analysis [10]. For advanced materials applications, epoxide formation via sequential mesylation/cyclization produces reactive intermediates that undergo ring-opening polymerization. These generate chiral polyaminoethers with pendant piperazines, exhibiting shape-memory properties relevant to biomedical device engineering [4].
Comprehensive Compound Index
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1